(R)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid
Overview
Description
®-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid is a chiral compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of significant interest in the field of medicinal chemistry and organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid typically involves the protection of the amine group of 3-methylpiperidine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amine is then subjected to carboxylation to introduce the carboxylic acid functionality.
Industrial Production Methods
In an industrial setting, the production of ®-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to remove the Boc protecting group, yielding the free amine.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxides, free amines, and various substituted derivatives of the piperidine ring.
Scientific Research Applications
®-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for agrochemicals
Mechanism of Action
The mechanism of action of ®-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid involves its role as a protecting group for amines. The Boc group stabilizes the amine functionality, preventing it from participating in unwanted side reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- ®-1-(tert-Butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid
- ®-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid
- ®-1-(tert-Butoxycarbonyl)-3-isopropylpiperidine-3-carboxylic acid
Uniqueness
®-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid is unique due to its specific chiral center and the presence of the methyl group at the 3-position of the piperidine ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of chiral pharmaceuticals and other complex organic molecules .
Properties
IUPAC Name |
(3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-5-6-12(4,8-13)9(14)15/h5-8H2,1-4H3,(H,14,15)/t12-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQIKLOOSITZGB-GFCCVEGCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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